2-Fluoro-2-(thiophen-2-yl)ethan-1-amine 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1547144-26-2
VCID: VC3098918
InChI: InChI=1S/C6H8FNS/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2
SMILES: C1=CSC(=C1)C(CN)F
Molecular Formula: C6H8FNS
Molecular Weight: 145.2 g/mol

2-Fluoro-2-(thiophen-2-yl)ethan-1-amine

CAS No.: 1547144-26-2

Cat. No.: VC3098918

Molecular Formula: C6H8FNS

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(thiophen-2-yl)ethan-1-amine - 1547144-26-2

Specification

CAS No. 1547144-26-2
Molecular Formula C6H8FNS
Molecular Weight 145.2 g/mol
IUPAC Name 2-fluoro-2-thiophen-2-ylethanamine
Standard InChI InChI=1S/C6H8FNS/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2
Standard InChI Key MQNJYYTWJPKECF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(CN)F
Canonical SMILES C1=CSC(=C1)C(CN)F

Introduction

Chemical Identity and Structural Characteristics

2-Fluoro-2-(thiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H8FNS and a molecular weight of 145.20 g/mol . It contains a thiophene ring connected to an ethanamine chain, with a fluorine atom at the carbon adjacent to the thiophene ring. The compound is also known by several synonyms including 2-fluoro-2-thiophen-2-ylethanamine and is identified by the CAS number 1547144-26-2 .

The chemical structure features three key functional elements:

  • A five-membered thiophene heterocycle containing a sulfur atom

  • A fluorine atom at the benzylic position

  • A primary amine group at the terminal carbon

The compound's InChI notation is InChI=1S/C6H8FNS/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2, and its SMILES representation is C1=CSC(=C1)C(CN)F . These notations provide standardized descriptions of the compound's structure for database searching and computational chemistry.

Structural Comparison with Related Compounds

The structural features of 2-fluoro-2-(thiophen-2-yl)ethan-1-amine can be better understood by comparing it with related compounds, as shown in Table 1.

Table 1: Structural Comparison of 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-Fluoro-2-(thiophen-2-yl)ethan-1-amineC6H8FNS145.20Reference compound
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amineC7H8F3NS195.20Contains trifluoromethyl group instead of single fluorine
2-Fluoro-2-phenylethan-1-amineC8H10FN153.17Contains phenyl ring instead of thiophene ring
2-FluoroethylamineC2H6FN63.07Lacks aromatic ring structure
2-Fluoro-1-(5-nitrothiophen-3-yl)ethanamineC6H7FN2O2S190.20Contains nitro group and different thiophene substitution

Physical and Chemical Properties

The physical and chemical properties of 2-fluoro-2-(thiophen-2-yl)ethan-1-amine are largely influenced by its molecular structure, particularly the presence of the thiophene ring, fluorine atom, and amine functional group.

Physical Properties

While specific experimental data on the physical properties of 2-fluoro-2-(thiophen-2-yl)ethan-1-amine is limited, its properties can be inferred from structurally similar compounds:

  • Physical State: Likely a solid at room temperature, based on similar thiophene derivatives

  • Solubility: Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane, with limited water solubility

  • Stability: Generally stable under standard laboratory conditions

Chemical Properties and Reactivity

The chemical reactivity of 2-fluoro-2-(thiophen-2-yl)ethan-1-amine is determined by its three main functional groups:

  • Primary Amine Group: Capable of nucleophilic substitution reactions, amide formation, imine formation, and reductive amination

  • Fluorine Substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which are important characteristics for pharmaceutical applications

  • Thiophene Ring: Provides opportunities for electrophilic aromatic substitution reactions and participates in various coupling reactions

The compound may undergo several key chemical reactions:

  • Acylation of the amine group

  • Alkylation to form secondary or tertiary amines

  • Nucleophilic substitution of the fluorine atom under specific conditions

  • Coupling reactions involving the thiophene ring

Synthesis Methods

The synthesis of 2-fluoro-2-(thiophen-2-yl)ethan-1-amine likely involves a multi-step process that incorporates both the thiophene moiety and the fluorine atom. Based on synthetic approaches for similar compounds, several potential routes can be proposed.

Reaction Conditions and Considerations

The synthesis of fluorinated amines requires careful control of reaction conditions to ensure selectivity and prevent side reactions. Key considerations include:

  • Temperature control to prevent decomposition of heat-sensitive intermediates

  • Exclusion of moisture and oxygen for reactions involving strong reducing agents

  • Selection of appropriate solvents based on reactivity and solubility requirements

  • Protection/deprotection strategies for the amine group when necessary

Structural Analogs and Comparative Analysis

Understanding the relationship between 2-fluoro-2-(thiophen-2-yl)ethan-1-amine and its structural analogs provides valuable insights into structure-activity relationships and potential applications.

Thiophene-Containing Analogs

Several compounds containing the thiophene moiety share structural similarities with 2-fluoro-2-(thiophen-2-yl)ethan-1-amine:

  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Contains a trifluoromethyl group on the thiophene ring, potentially offering enhanced lipophilicity and metabolic stability.

  • 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine: Features an additional thiophene ring connected through a carbonyl group, providing extended conjugation and potential for different binding interactions.

  • 1-(Thiophen-2-yl)ethan-1-one: A simpler thiophene derivative that serves as a starting material for synthesizing more complex thiophene-containing compounds .

Fluorinated Amine Analogs

Fluorinated amines represent another relevant class of structural analogs:

  • 2-Fluoroethylamine: A significantly simpler structure lacking the thiophene ring, but maintaining the 2-fluoroethylamine motif .

  • 2-Fluoro-2-phenylethan-1-amine: Contains a phenyl ring instead of thiophene, potentially offering different electronic properties and biological activities .

  • 2-Fluoro-1-(5-nitrothiophen-3-yl)ethanamine: Features a nitro group on the thiophene ring and a different substitution pattern .

Table 2: Comparative Analysis of 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine and Selected Analogs

Property2-Fluoro-2-(thiophen-2-yl)ethan-1-amine2-Fluoroethylamine2-Fluoro-2-phenylethan-1-amine2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine
Molecular Weight (g/mol)145.2063.07153.17195.20
Heterocyclic ComponentThiopheneNoneNoneThiophene
Fluorine ContentMono-fluorinatedMono-fluorinatedMono-fluorinatedTri-fluorinated
Expected LipophilicityModerateLowModerateHigh
Potential ApplicationsMedicinal chemistry, organic synthesisChemical intermediates, PET imagingMedicinal chemistry, organic synthesisMedicinal chemistry, with enhanced metabolic stability

Research Challenges and Future Directions

Despite the potential utility of 2-fluoro-2-(thiophen-2-yl)ethan-1-amine in various applications, several research challenges remain:

Synthetic Challenges

  • Selective Fluorination: Developing efficient methods for selective fluorination at the benzylic position without affecting the thiophene ring.

  • Scalability: Establishing scalable synthesis procedures that maintain high yields and purity.

  • Green Chemistry Approaches: Exploring environmentally friendly synthetic routes that reduce the use of hazardous reagents.

Future Research Opportunities

  • Structure-Activity Relationship Studies: Investigating how structural modifications of 2-fluoro-2-(thiophen-2-yl)ethan-1-amine affect biological activity.

  • Computational Studies: Using molecular modeling to predict the compound's interactions with biological targets.

  • Medicinal Chemistry Applications: Exploring the compound's potential as a building block for the development of new therapeutic agents.

  • Material Science Applications: Investigating possible applications in materials science, particularly in functional materials that benefit from fluorinated compounds' unique properties.

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